Molecular Weight and Lipophilicity Advantage of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Over the Unsubstituted Scaffold
The target compound (MW 202.25) exhibits a 26% higher molecular weight than the unsubstituted analog (MW 160.17) due to the isopropyl group . This increase in size and lipophilicity, while maintaining an acetyl handle for further derivatization, offers a distinct starting point for SAR studies where modulating LogP and metabolic stability is required .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 202.25 g/mol |
| Comparator Or Baseline | 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS 67058-71-3): 160.17 g/mol |
| Quantified Difference | +42.08 g/mol (26% increase) |
| Conditions | Calculated molecular weight based on molecular formula |
Why This Matters
The higher molecular weight and altered lipophilicity profile of the isopropyl derivative provides a distinct physicochemical starting point compared to the unsubstituted core, enabling access to a different region of drug-like chemical space.
